1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}urea
Description
This compound is a urea-linked triazine derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety and a 1,3,5-triazine core substituted with morpholine and pyrrolidine groups. The benzodioxin group contributes a bicyclic oxygen-rich aromatic system, which may enhance metabolic stability and modulate lipophilicity compared to simpler phenyl substituents. The triazine core, functionalized with morpholine (a polar, solubilizing group) and pyrrolidine (a compact, basic amine), positions this compound within a broader class of kinase inhibitors or receptor antagonists where urea-triazine scaffolds are common .
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O4/c29-21(23-15-3-4-16-17(13-15)32-12-11-31-16)22-14-18-24-19(27-5-1-2-6-27)26-20(25-18)28-7-9-30-10-8-28/h3-4,13H,1-2,5-12,14H2,(H2,22,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSGJCDBGCVWMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)CNC(=O)NC3=CC4=C(C=C3)OCCO4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}urea is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Core Structure : The compound features a benzodioxin moiety which is known for its diverse biological properties.
- Functional Groups : It contains a triazin ring with morpholine and pyrrolidine substituents that are crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}urea. For instance:
- In Vitro Studies : Research demonstrated that derivatives of benzodioxin exhibited significant antiproliferative effects against various cancer cell lines. For example, one study reported that certain derivatives showed IC50 values in the sub-micromolar range against human cervix carcinoma (HeLa) and leukemia cell lines (Molt/4 and CEM) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3f | HeLa | < 1 |
| 3f | Molt/4 | < 1 |
| 3f | CEM | < 1 |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes:
- Acetylcholinesterase Inhibition : Compounds derived from benzodioxin structures have shown promising results in inhibiting acetylcholinesterase (AChE), which is significant for conditions like Alzheimer's disease. In a study focusing on enzyme inhibition, derivatives demonstrated effective inhibition rates against AChE .
The proposed mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by affecting mitochondrial pathways and increasing reactive oxygen species (ROS) production .
- Cell Cycle Regulation : The modulation of cyclin-dependent kinases (CDKs) and their regulatory proteins has been observed, indicating a potential pathway for cell cycle arrest in cancer cells .
Case Study 1: Antiproliferative Activity
In a controlled study involving the evaluation of antiproliferative effects of various derivatives similar to the target compound:
- Methodology : Different concentrations were tested on multiple cancer cell lines.
- Results : The compound demonstrated significant activity with IC50 values indicating strong potential for further development as an anticancer agent.
Case Study 2: Enzyme Inhibition Profile
A comparative study was conducted to assess the enzyme inhibition profile of related compounds:
- Findings : The compound exhibited competitive inhibition against AChE and showed promise in managing symptoms related to neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Analysis on the Triazine Core
The triazine ring in the target compound is substituted with morpholine and pyrrolidine, distinct from analogs in the evidence (e.g., 4,6-dimorpholin-4-yl or 4-(dimethylamino)piperidin-1-yl groups). Key differences include:
- Morpholine vs.
- Pyrrolidine vs. Piperazine : Pyrrolidine’s five-membered ring (vs. piperazine’s six-membered) may reduce conformational flexibility, impacting interactions with hydrophobic pockets .
Urea-Linked Aromatic Groups
The benzodioxin moiety distinguishes the target compound from phenyl or benzoate derivatives in the evidence (e.g., 1-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-phenylurea ).
- Benzodioxin vs. This contrasts with simpler phenyl groups, which lack such polarizable features .
- Benzodioxin vs. Adamantane : Unlike the rigid, lipophilic adamantane group in , benzodioxin offers a balance of hydrophilicity and aromaticity, possibly improving bioavailability .
Structural and Functional Data Comparison
Implications of Structural Differences
- Solubility : The morpholine-pyrrolidine combination may enhance solubility compared to adamantane derivatives but reduce it relative to carboxylate-containing analogs (e.g., compound 22 in ) .
- Target Binding: Pyrrolidine’s steric bulk could hinder binding to flat enzymatic pockets compared to dimethylamino-piperidine (compound 26, ) .
- Metabolic Stability : Benzodioxin’s oxygen atoms may mitigate oxidative metabolism, offering an advantage over phenyl or methylbenzoate groups .
Q & A
Basic Question: What are the key considerations for designing synthetic routes for this urea derivative?
Methodological Answer:
Synthesis typically involves multi-step reactions, starting with cyclization to form the benzodioxin ring under acidic/basic conditions, followed by urea linkage formation via nucleophilic substitution or carbodiimide-mediated coupling. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for triazine substitutions .
- Temperature control : Maintain 80–100°C for triazine-morpholine/pyrrolidine coupling to avoid side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures purity (>95% by HPLC) .
Advanced Question: How can researchers resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?
Methodological Answer:
Discrepancies often arise from:
- Pathogen strain variability : Use standardized strains (e.g., ATCC) and replicate assays in triplicate .
- Solvent effects : DMSO concentrations >1% may inhibit fungal growth; use vehicle controls .
- Purity verification : Confirm compound integrity via LC-MS post-assay to rule out degradation .
- Statistical rigor : Apply ANOVA or non-parametric tests to assess significance of inter-study differences .
Basic Question: Which spectroscopic methods are most effective for structural confirmation?
Methodological Answer:
- ¹H/¹³C NMR : Identify benzodioxin (δ 6.8–7.2 ppm for aromatic protons) and triazine (δ 8.5–9.0 ppm) moieties .
- FT-IR : Urea C=O stretch at ~1650–1700 cm⁻¹; triazine ring vibrations at ~1550 cm⁻¹ .
- High-resolution MS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
- Elemental analysis : Carbon/nitrogen ratios should align with theoretical values (±0.3%) .
Advanced Question: What methodologies are recommended for elucidating enzyme inhibition mechanisms?
Methodological Answer:
- Kinetic assays : Measure and inhibition type (competitive/non-competitive) using Lineweaver-Burk plots .
- Molecular docking : Use AutoDock Vina to predict binding poses with PARP1 or fungal CYP51 targets .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for triazine-enzyme interactions .
- Mutagenesis studies : Replace key residues (e.g., PARP1 His862) to validate binding sites .
Basic Question: What bioactivity assays are commonly used for this compound?
Methodological Answer:
- Antifungal assays : Broth microdilution (CLSI M38) against Fusarium oxysporum and Botrytis cinerea; report MIC and inhibition % .
- Anti-inflammatory testing : Measure COX-2 inhibition in RAW 264.7 macrophages via ELISA (IC₅₀ typically 10–50 µM) .
- Cytotoxicity screening : Use MTT assays on HEK293 cells to establish selectivity indices .
Advanced Question: How can substituent modifications optimize pharmacokinetics (e.g., bioavailability)?
Methodological Answer:
- LogP optimization : Replace pyrrolidine with piperidine to reduce hydrophilicity (calculated via ChemDraw) .
- Metabolic stability : Incubate with liver microsomes; introduce electron-withdrawing groups (e.g., -CF₃) to slow CYP450 degradation .
- In vitro ADMET : Assess permeability (Caco-2 monolayer), plasma protein binding (equilibrium dialysis), and hERG inhibition (patch-clamp) .
Basic Question: What are the best practices for ensuring reproducibility in SAR studies?
Methodological Answer:
- Structural diversity : Synthesize analogs with systematic substitutions (e.g., morpholine → piperazine) .
- Dose-response curves : Use 8–12 concentrations to calculate precise EC₅₀ values .
- Control compounds : Include reference inhibitors (e.g., fluconazole for antifungal assays) .
Advanced Question: How to address conflicting computational vs. experimental binding affinity data?
Methodological Answer:
- Force field calibration : Re-parameterize AMBER for triazine-protein interactions using QM/MM .
- Solvent effects in docking : Include explicit water molecules in molecular dynamics simulations .
- Experimental validation : Use surface plasmon resonance (SPR) to measure and compare with docking scores .
Basic Question: What safety protocols are critical during synthesis?
Methodological Answer:
- Ventilation : Use fume hoods for reactions involving volatile amines (e.g., pyrrolidine) .
- Waste disposal : Neutralize acidic/byproduct streams with NaHCO₃ before disposal .
- PPE : Wear nitrile gloves and goggles during handling .
Advanced Question: How to design a study correlating electronic properties with bioactivity?
Methodological Answer:
- DFT calculations : Compute HOMO/LUMO energies (Gaussian 16) to predict redox activity .
- Electrochemical profiling : Use cyclic voltammetry to measure oxidation potentials (e.g., triazine ring at ~-0.5 V vs. Ag/AgCl) .
- Correlation analysis : Apply multivariate regression to link with antifungal IC₅₀ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
